molecular formula C18H25NO2S B13048494 N-(4-(3,3-Dimethylbut-1-YN-1-YL)thiophen-2-YL)-1,4-dioxaspiro[4.5]decan-8-amine

N-(4-(3,3-Dimethylbut-1-YN-1-YL)thiophen-2-YL)-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No.: B13048494
M. Wt: 319.5 g/mol
InChI Key: OVKGMUOQXCRWTL-UHFFFAOYSA-N
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Description

N-(4-(3,3-Dimethylbut-1-YN-1-YL)thiophen-2-YL)-1,4-dioxaspiro[4.5]decan-8-amine: is a complex organic compound featuring a unique spirocyclic structure This compound is characterized by the presence of a thiophene ring, a spirocyclic dioxane moiety, and a dimethylbutynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3,3-Dimethylbut-1-YN-1-YL)thiophen-2-YL)-1,4-dioxaspiro[4.5]decan-8-amine typically involves multi-step organic reactions. The key steps include:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dimethylbutynyl Group: This step involves the alkylation of the thiophene ring with a dimethylbutynyl halide in the presence of a strong base such as sodium hydride.

    Spirocyclization: The formation of the spirocyclic dioxane moiety is achieved through a cyclization reaction involving a diol and an appropriate electrophile under acidic conditions.

    Amine Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triple bond in the dimethylbutynyl group, converting it to a double or single bond.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alkenes, alkanes.

    Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

N-(4-(3,3-Dimethylbut-1-YN-1-YL)thiophen-2-YL)-1,4-dioxaspiro[4.5]decan-8-amine:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiophene ring and the spirocyclic structure may facilitate binding to enzymes or receptors, modulating their activity. The dimethylbutynyl group can participate in covalent interactions, enhancing the compound’s potency and selectivity.

Comparison with Similar Compounds

N-(4-(3,3-Dimethylbut-1-YN-1-YL)thiophen-2-YL)-1,4-dioxaspiro[4.5]decan-8-amine: can be compared with other spirocyclic compounds and thiophene derivatives:

    Similar Compounds: Spiro[4.5]decanes, thiophene-based compounds, dimethylbutynyl derivatives.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H25NO2S

Molecular Weight

319.5 g/mol

IUPAC Name

N-[4-(3,3-dimethylbut-1-ynyl)thiophen-2-yl]-1,4-dioxaspiro[4.5]decan-8-amine

InChI

InChI=1S/C18H25NO2S/c1-17(2,3)7-4-14-12-16(22-13-14)19-15-5-8-18(9-6-15)20-10-11-21-18/h12-13,15,19H,5-6,8-11H2,1-3H3

InChI Key

OVKGMUOQXCRWTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C#CC1=CSC(=C1)NC2CCC3(CC2)OCCO3

Origin of Product

United States

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